4-[[3-[(2S)-2-Amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
4-[[3-[(2S)-2-Amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
UBP-282 is an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
544697-47-4
VCID:
VC0546201
InChI:
InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-1-3-10(4-2-9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1
SMILES:
C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O
Molecular Formula:
C15H15N3O6
Molecular Weight:
333.3 g/mol
4-[[3-[(2S)-2-Amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid
CAS No.: 544697-47-4
Inhibitors
VCID: VC0546201
Molecular Formula: C15H15N3O6
Molecular Weight: 333.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 544697-47-4 |
---|---|
Product Name | 4-[[3-[(2S)-2-Amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid |
Molecular Formula | C15H15N3O6 |
Molecular Weight | 333.3 g/mol |
IUPAC Name | 4-[[3-[(2S)-2-amino-2-carboxyethyl]-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid |
Standard InChI | InChI=1S/C15H15N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-1-3-10(4-2-9)13(20)21/h1-6,11H,7-8,16H2,(H,20,21)(H,22,23)/t11-/m0/s1 |
Standard InChIKey | XLRLZPOBHPIDFX-NSHDSACASA-N |
Isomeric SMILES | C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)C[C@@H](C(=O)O)N)C(=O)O |
SMILES | C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1CN2C(=O)C=CN(C2=O)CC(C(=O)O)N)C(=O)O |
Appearance | Solid powder |
Description | UBP-282 is an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | UBP-282, UBP 282, UBP282 |
Reference | 1: Ramaswamy S, Cooper D, Poddar N, MacLean DM, Rambhadran A, Taylor JN, Uhm H, Landes CF, Jayaraman V. Role of conformational dynamics in α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor partial agonism. J Biol Chem. 2012 Dec 21;287(52):43557-64. doi: 10.1074/jbc.M112.371815. Epub 2012 Oct 31. PubMed PMID: 23115239; PubMed Central PMCID: PMC3527942. |
PubChem Compound | 6604912 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume